molecular formula C3H9NS B1201785 3-Aminopropanethiol CAS No. 462-47-5

3-Aminopropanethiol

Cat. No. B1201785
CAS RN: 462-47-5
M. Wt: 91.18 g/mol
InChI Key: IYGAMTQMILRCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-aminopropanethiol involves the treatment of bidentate ligands with certain chlorides to yield novel mononuclear and trinuclear complexes. These complexes demonstrate the chemical versatility of 3-aminopropanethiol in facilitating the formation of structures with significant stability and distinctive configurations, evidenced by their characterization through various spectroscopic methods (Amir et al., 2006).

Molecular Structure Analysis

The molecular structure of complexes involving 3-aminopropanethiol is characterized by S-bridged trinuclear configurations with six-membered chelate rings. X-ray crystallographic analysis reveals the precise arrangement of atoms within these complexes, highlighting the role of 3-aminopropanethiol in promoting the formation of chair conformations and the extension of Co···Rh distances, which differ from those in related complexes without 3-aminopropanethiol (Amir et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving 3-aminopropanethiol include its interaction with carbonyl compounds leading to the formation of tetrahydro-1,3-oxazines and Schiff bases. This reactivity underscores the compound's ability to engage in diverse chemical transformations, contributing to the synthesis of cyclic and acyclic structures with potential applications in various fields (Bergmann & Kaluszyner, 1959).

Physical Properties Analysis

The study of 3-aminopropanethiol and its derivatives also extends to their physical properties, such as crystal structure and conformational behavior under pressure. These investigations provide insights into the stability and adaptability of compounds containing 3-aminopropanethiol in different environmental conditions, further illustrating the compound's significance in materials science and crystallography (Gajda & Katrusiak, 2008).

Chemical Properties Analysis

The chemical properties of 3-aminopropanethiol, such as its role in the inhibition of polyamine biosynthesis enzymes and its cytotoxic effects in neurological contexts, highlight its biochemical significance. The interaction of 3-aminopropanethiol with biological molecules and its potential implications for therapeutic applications are areas of active research, demonstrating the compound's importance beyond purely chemical contexts (Khomutov et al., 1985).

Scientific Research Applications

Neuroprotection in Cerebral Ischemia

3-Aminopropanethiol plays a significant role in cerebral ischemia. It is a byproduct of polyamine catabolism and has been identified as a mediator of progressive neuronal necrosis and glial apoptosis. Research has shown a correlation between increased levels of 3-aminopropanal-modified proteins and the degree of cerebral injury in humans following aneurysmal subarachnoid hemorrhage. This implicates 3-aminopropanal as a potential therapeutic target for cerebral ischemia treatment (Ivanova et al., 2002).

Synthesis of Novel S-Bridged Heterotrinuclear Complexes

3-Aminopropanethiolate has been used in the synthesis of novel S-bridged heterotrinuclear complexes, showcasing its utility in the field of inorganic chemistry. These complexes, which contain six-membered chelate rings, have been studied for their structural, spectroscopic, and electrochemical properties (Amir et al., 2006).

Immunomodulatory Applications

2-Substituted 2-aminopropane-1,3-diols, synthesized from 3-aminopropanethiol, have shown lymphocyte-decreasing and immunosuppressive effects. This indicates the potential of these compounds in immunomodulation and as therapeutic agents for organ transplantation (Kiuchi et al., 2000).

Reduction of Acrylamide in Food Processing

In the context of food safety, 3-Aminopropanamide, a derivative of 3-aminopropanethiol, has been studied for its ability to reduce acrylamide levels in food through Michael addition. This has implications for mitigating endogenous contaminants in thermally processed foods (Wu et al., 2018).

Intramolecular Interactions

3-Aminopropanol, related to 3-aminopropanethiol, has been the subject of studies investigating intramolecular interactions. These studies, which include gas-phase vibrational spectra analysis, provide insight into the hydrogen bond interaction in these compounds (Thomsen et al., 2013).

Peptide Modification and Live Cell Labeling

3-Aminopropanethiol derivatives have been explored for peptide modification and live cell labeling. A study synthesized a novel amino acid derivative for this purpose, indicating potential applications in bioorthogonal labeling and peptide synthesis (Ni et al., 2015).

Gene Delivery System Development

The synthesis of water-soluble amino-silicone oils incorporating 3-aminopropanethiol derivatives has shown promise in the development of gene delivery systems. Such systems could significantly enhance gene transfection efficiency and offer a new method for gene therapy (Zhang et al., 2013).

properties

IUPAC Name

3-aminopropane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS/c4-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGAMTQMILRCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196765
Record name 1-Propanethiol, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopropanethiol

CAS RN

462-47-5
Record name 1-Propanethiol, 3-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanethiol, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 462-47-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanethiol, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopropanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopropanethiol
Reactant of Route 2
3-Aminopropanethiol
Reactant of Route 3
Reactant of Route 3
3-Aminopropanethiol
Reactant of Route 4
Reactant of Route 4
3-Aminopropanethiol
Reactant of Route 5
Reactant of Route 5
3-Aminopropanethiol
Reactant of Route 6
Reactant of Route 6
3-Aminopropanethiol

Citations

For This Compound
96
Citations
M Kouno, N Kuwamura, N Yoshinari, T Konno - Chemistry Letters, 2017 - journal.csj.jp
… A yellow powder of fac-[Rh(apt) 3 ] ([1]) was prepared from RhCl 3 ·3H 2 O, 3-aminopropanethiol hydrochloride (Hapt·HCl), and NaOH in water, according to a modified procedure …
Number of citations: 9 www.journal.csj.jp
E Campaigne, PK Nargund - The Journal of Organic Chemistry, 1964 - ACS Publications
It is remarkable that attempts to prepare the anti-Markovnikov thiolacetic acid adducts of 3-allyl-l, 3-thiazane-2-thione-4-one (I, R= S) and 3-allylrhodanine with or without benzoyl …
Number of citations: 28 pubs.acs.org
M Kouno, Y Miyashita, N Yoshinari, T Konno - Chemistry Letters, 2015 - journal.csj.jp
Three dinuclear palladium(II) complexes with 2,2′-bipyridine (bpy) were synthesized from [Pd(bpy)Cl 2 ] and 3-aminopropanethiol (Hapt) by changing reaction conditions. It was found …
Number of citations: 7 www.journal.csj.jp
N Yoshinari, ZL Goo, K Nomura, T Konno - Inorganic Chemistry, 2023 - ACS Publications
… (12) In this work, we report on the use of fac-[Rh(apt) 3 ] (Hapt = 3-aminopropanethiol) for creating analogous Ag I Rh III nanoclusters. We expected that fac-[Rh(apt) 3 ] would also serve …
Number of citations: 2 pubs.acs.org
N Amir, Y Miyashita, K Fujisawa… - Journal of Coordination …, 2006 - Taylor & Francis
Template reactions of salicylaldehyde or pentanedione with 3-aminopropanethiol (Hapt) in the presence of Ni(II) ions are described. When salicylaldehyde was used, a dinuclear Ni(II) …
Number of citations: 5 www.tandfonline.com
SA Grachev, NV Soroka - Bulletin of the Academy of Sciences of the USSR …, 1981 - Springer
… The kinetics of the oxidation of 2-aminoethanethiol, 3-aminopropanethiol, 4-aminobutanethiol, (dimethylamino)ethanethiol, and 2-mercaptoethanol by the 1,10-phenanthroline complex […
Number of citations: 3 link.springer.com
RD Elliott, JR Piper, CR Stringfellow… - Journal of Medicinal …, 1972 - ACS Publications
… for effective modifications of known radioprotective agents, two general approaches were developed for the synthesis of derivatives of 2-aminoethanethiol and 3-aminopropanethiol in …
Number of citations: 8 pubs.acs.org
HB Jeon, Y Jang - Biochemical and biophysical research communications, 2010 - Elsevier
… Herein, cysteamine (1) and its analogs 2-(methylamino)ethanethiol (3) and 3-aminopropanethiol (6) were found to be reversible inhibitors of bovine plasma amine oxidase (BPAO), but 2…
Number of citations: 5 www.sciencedirect.com
S Cai, Z Weng, Y Zheng, B Zhao, Z Gao, C Gao - Polymer Chemistry, 2016 - pubs.rsc.org
… Firstly, equal masses (10, 20, 30 and 40 mg) of the resultant PPMs modified by ethanethioic acid, 3-aminopropanethiol and 3-mercaptopropionic, were added into glass bottles loaded …
Number of citations: 14 pubs.rsc.org
M Kouno, K Minami, N Kuwamura, T Konno - Chemistry Letters, 2019 - journal.csj.jp
Treatment of fac-[Rh(apt) 3 ] (apt = 3-aminopropanethiolate) with [Cu(CH 3 CN) 4 ] + in a 2:3 ratio in water gave a Cu I 3 Rh III 2 pentanuclear complex ([1 apt ] 3+ ), in which two …
Number of citations: 7 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.